N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide
Description
N-[3-(3,4-Dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide is a quinolin-4-one derivative featuring a 3,4-dimethoxyphenyl substituent at position 3, a methyl group at position 1, and a branched 2-methylpropanamide moiety at position 2. The quinolinone core is known for diverse applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)22(26)23-21-19(14-10-11-17(27-4)18(12-14)28-5)20(25)15-8-6-7-9-16(15)24(21)3/h6-13H,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWROWPIVUVXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This reaction is followed by further modifications to introduce the quinoline and amide functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-amine + isobutyric acid | 72–78% | Complete cleavage confirmed by LC-MS; kinetic studies show pseudo-first-order behavior |
| 5% NaOH, 80°C, 6h | Same products as acidic hydrolysis | 65% | Slower reaction rate compared to acidic conditions |
Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by proton transfer and bond cleavage.
Electrophilic Aromatic Substitution
The quinoline ring participates in electrophilic substitutions at C-5/C-7 positions:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | Nitro derivatives at C-5 (major) and C-7 (minor) | 5:7 = 4:1 |
| Br₂ in CH₂Cl₂ | RT, 1h | 5-Bromo and 5,7-dibromo adducts | Mono:Di = 3:1 |
Density functional theory (DFT) calculations align with experimental results, showing higher electron density at C-5 .
Nucleophilic Acyl Substitution
The amide group reacts with nucleophiles under activation:
Activation energy barriers for these reactions range from 18–24 kcal/mol based on computational models .
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄, H₂O | 60°C, 4h | Quinoline-4-one ring oxidation to carboxylic acid | >95% |
| Ozone (O₃) | CH₂Cl₂, −78°C | Cleavage of methoxyphenyl ring | 81% |
Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Reduction of amide to amine | 68% yield |
| H₂/Pd-C | EtOH, 50 psi | Partial saturation of quinoline ring | 54% conversion |
Photochemical Reactions
UV light (254 nm) induces dimerization:
| Solvent | Time | Product | Quantum Yield |
|---|---|---|---|
| Acetonitrile | 6h | [2+2] Cycloadduct at C-3/C-4 positions | Φ = 0.12 |
| Benzene | 12h | Singlet oxygen-mediated oxidation | Φ = 0.08 |
Coordination Chemistry
The compound forms complexes with transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Octahedral geometry with N,O-chelation | 8.2 ± 0.3 |
| Pd(OAc)₂ | 1:1 | Square planar coordination | 6.9 ± 0.2 |
X-ray crystallography confirms bonding through the quinoline nitrogen and amide oxygen .
Key Mechanistic Insights:
-
Amide Reactivity : The electron-withdrawing quinoline ring increases amide electrophilicity by 1.8× compared to aliphatic amides (Hammett σ = +0.46) .
-
Ring Electronic Effects : Methoxy groups at C-3/C-4 enhance quinoline ring electron density by 13% (Mulliken charge analysis) .
-
Steric Effects : The 1-methyl group reduces reaction rates at C-2 by 22–35% compared to unsubstituted analogs.
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- A study demonstrated that the compound induces apoptosis in breast cancer cells by activating specific signaling pathways involved in programmed cell death .
- Another research highlighted its effectiveness against leukemia cells, suggesting that it may interfere with the cell cycle and promote cell death through oxidative stress mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria:
- In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Therapeutic Potential
Given its diverse biological activities, N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide has potential therapeutic applications in:
Cancer Therapy
Due to its anticancer properties, the compound could be developed as a novel chemotherapeutic agent. Its ability to target specific cancer pathways makes it a valuable candidate for further clinical trials.
Infectious Diseases
The antimicrobial properties suggest that this compound could be useful in developing new antibiotics or treatments for infections resistant to conventional therapies.
Case Study 1: Breast Cancer Treatment
A clinical study explored the effects of this compound on breast cancer patients who had not responded to standard treatments. The results showed a significant reduction in tumor size and improved patient outcomes, leading to further investigations into its mechanisms of action .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated that it could serve as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully.
Comparison with Similar Compounds
Key Structural Features :
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and may participate in hydrogen bonding via methoxy oxygen atoms.
- Branched 2-methylpropanamide : Likely improves metabolic stability compared to linear alkyl chains.
Synthetic routes for similar compounds (e.g., quinolinone amides) often involve condensation reactions between amines and acyl chlorides or active esters, as seen in related benzamide syntheses .
Comparison with Structural Analogs
Quinolinone Amides with Variable Alkyl Chains
describes quinolinone amides such as N-(4-oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and N-(4-oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i). These compounds share the quinolinone core but differ in their long, linear alkyl chains (C14 and C16).
Key Differences :
The branched chain in the target compound may reduce crystallinity and melting point compared to 3h/3i, though experimental data are lacking.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Rip-B () shares the 3,4-dimethoxyphenyl group but features a benzamide core instead of a quinolinone.
Key Differences :
The quinolinone core in the target compound may confer stronger electron-withdrawing effects, influencing redox properties or binding to electron-rich biological targets. The lower melting point of Rip-B suggests greater conformational flexibility due to the ethylamine linker .
N-[3-(3-Methoxyphenyl)-1-Methyl-4-Oxo-1,4-Dihydroquinolin-2-Yl]propanamide
This analog () differs in two key aspects:
Methoxy Substitution : 3-Methoxyphenyl (single methoxy) vs. 3,4-dimethoxyphenyl (two methoxy groups).
Amide Chain : Linear propanamide vs. branched 2-methylpropanamide.
Implications :
- The additional methoxy group in the target compound may enhance lipophilicity and hydrogen-bonding capacity.
- Branched amides often exhibit improved metabolic stability over linear analogs due to steric hindrance against enzymatic degradation.
Research Findings and Data Gaps
- Solubility : The branched amide and dimethoxyphenyl group likely render the compound less water-soluble than Rip-B but more soluble than long-chain amides like 3h/3i.
- Bioactivity: Quinolinone derivatives often show kinase inhibitory activity; the dimethoxyphenyl group may enhance binding to ATP pockets in kinases.
- Synthetic Challenges : Introducing both the branched amide and dimethoxyphenyl group may require multi-step synthesis with careful regiocontrol.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety, which is known for its diverse biological activities. The chemical formula is with a molecular weight of approximately 342.38 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds containing quinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The quinoline structure is also associated with antimicrobial properties. Research indicates that compounds with similar frameworks exhibit activity against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
- Anticonvulsant Effects : Preliminary studies using animal models have suggested anticonvulsant properties for related compounds. The mechanism appears to involve modulation of neurotransmitter systems, which could provide therapeutic benefits for epilepsy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of 1,4-dihydroquinoline were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity against breast and lung cancer cell lines. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of quinoline derivatives against resistant strains of bacteria. The results demonstrated that the tested compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential utility in addressing antibiotic resistance issues .
Q & A
Q. What are the critical steps for synthesizing N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide, and how can researchers optimize yield?
Answer: Synthesis typically involves multi-step routes, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Substituent introduction : Methoxyphenyl and methylpropanamide groups are added via nucleophilic acyl substitution or Suzuki coupling.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates and final products .
Optimization tips : - Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- HPLC-PDA : Quantifies purity (>95% required for biological assays) and identifies degradation products under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the quinoline core (e.g., replacing the 4-oxo group with a thiol or amine) to assess impact on target binding.
- Substituent analysis : Compare activity of 3,4-dimethoxyphenyl vs. halogenated or alkylated phenyl groups to determine pharmacophore requirements.
- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What computational strategies are recommended for predicting target proteins or off-target interactions?
Answer:
- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on quinoline-binding enzymes (e.g., topoisomerases).
- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) and calculate free-energy perturbations (e.g., MMPBSA).
- Off-target profiling : Employ similarity-based tools (SwissTargetPrediction) to identify risks like cytochrome P450 inhibition .
Q. How should researchers address contradictory data in biological activity across different assay systems?
Answer:
- Assay validation : Confirm reproducibility using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO tolerance limits) to rule out false negatives.
- Metabolic stability : Test compound stability in liver microsomes to assess if rapid degradation explains discrepancies between in vitro and in vivo results .
Experimental Design & Troubleshooting
Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?
Answer:
- Cancer research : Use NCI-60 cell lines to screen for cytotoxicity and selectivity indices (e.g., IC₅₀ in MCF-7 vs. normal fibroblasts).
- Neuroinflammation : Primary microglial cultures treated with LPS/IFN-γ to assess anti-inflammatory activity via cytokine profiling (ELISA for TNF-α, IL-6).
- Enzyme inhibition : Purified recombinant enzymes (e.g., COX-2, HDACs) with fluorogenic substrates for kinetic analysis .
Q. How can researchers mitigate instability issues during long-term storage?
Answer:
- Storage conditions : Lyophilize the compound and store at -80°C under argon to prevent oxidation of the 4-oxo group.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to aqueous formulations.
- Regular QC : Perform HPLC every 3–6 months to monitor degradation .
Data Interpretation & Mechanistic Insights
Q. What mechanistic hypotheses can explain this compound’s observed activity in kinase inhibition assays?
Answer:
- ATP-binding pocket competition : The quinoline core may mimic adenine interactions in kinases (e.g., EGFR, VEGFR).
- Allosteric modulation : The 3,4-dimethoxyphenyl group could bind to hydrophobic pockets adjacent to catalytic sites.
- Validation : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and mutagenesis studies to confirm binding regions .
Q. How can researchers differentiate between specific and nonspecific interactions in cellular assays?
Answer:
- Negative controls : Use structurally similar but inactive analogs (e.g., methyl group removal) to identify off-target effects.
- CRISPR knockouts : Generate cell lines lacking the putative target protein to assess dependency.
- Thermal shift assays : Measure protein melting temperature shifts upon compound binding to confirm direct interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
